molecular formula C15H14N2O5 B1597021 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid CAS No. 74859-51-1

2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid

Cat. No.: B1597021
CAS No.: 74859-51-1
M. Wt: 302.28 g/mol
InChI Key: DBRBTLBVIHPZLM-UHFFFAOYSA-N
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Description

2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic amines and nitrobenzoic acids This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an amino group, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid typically involves a multi-step process. One common synthetic route starts with the nitration of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline. This intermediate is then subjected to a coupling reaction with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nitration reaction and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration and coupling reactions. Additionally, the purification of the final product may involve crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The amino group can participate in coupling reactions with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Sodium ethoxide, ethanol as solvent, reflux conditions.

    Coupling Reactions: Acyl chlorides or sulfonyl chlorides, pyridine or triethylamine as base, dichloromethane as solvent.

Major Products Formed

    Reduction: 2-((4-Ethoxyphenyl)amino)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Amides or sulfonamides with different acyl or sulfonyl groups.

Scientific Research Applications

2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer activities.

    Material Science: The compound can be used in the development of organic semiconductors and dyes.

    Biological Studies: It serves as a probe in studying enzyme interactions and protein-ligand binding due to its aromatic and nitro functionalities.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyaniline: A precursor in the synthesis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.

    4-Nitrobenzoic Acid: Another precursor used in the coupling reaction.

    2-Amino-4-nitrobenzoic Acid: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to the presence of both an ethoxy group and a nitro group on the aromatic ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-ethoxyanilino)-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-2-22-12-6-3-10(4-7-12)16-14-9-11(17(20)21)5-8-13(14)15(18)19/h3-9,16H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRBTLBVIHPZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303890
Record name 2-(4-Ethoxyanilino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74859-51-1
Record name 74859-51-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163287
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Record name 2-(4-Ethoxyanilino)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-ETHOXYPHENYL)-4-NITROANTHRANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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